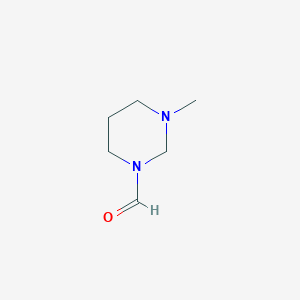
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is a heterocyclic organic compound that contains a pyrimidine ring with a methyl group at the 3-position and an aldehyde group at the 1-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of a 3-methylpyrimidine derivative with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyltetrahydropyrimidine-1(2H)-carboxylic acid.
Reduction: 3-Methyltetrahydropyrimidine-1(2H)-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
科学研究应用
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: It is used in the synthesis of agrochemicals such as herbicides and fungicides.
作用机制
The mechanism of action of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . In biological studies, it can mimic natural nucleosides and interfere with DNA or RNA synthesis .
相似化合物的比较
Similar Compounds
3-Methylpyrimidine-2,4-dione: A pyrimidine derivative with similar structural features but different functional groups.
2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with multiple methyl groups.
3-Methyl-5-nitropyrimidine: A pyrimidine derivative with a nitro group at the 5-position.
Uniqueness
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is unique due to its specific combination of a methyl group at the 3-position and an aldehyde group at the 1-position. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
属性
CAS 编号 |
111280-64-9 |
|---|---|
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC 名称 |
3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O/c1-7-3-2-4-8(5-7)6-9/h6H,2-5H2,1H3 |
InChI 键 |
MSEYVEARULZTLR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


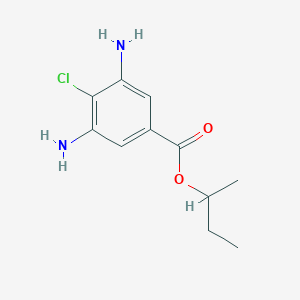
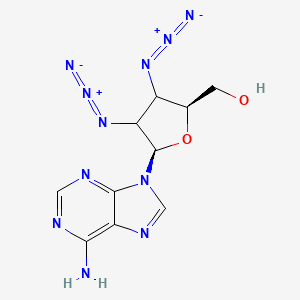
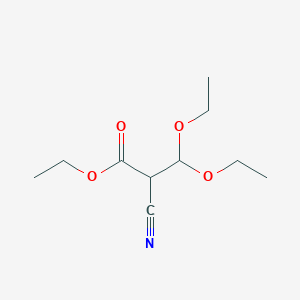
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
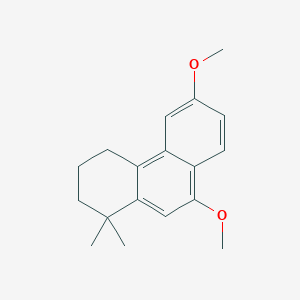
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
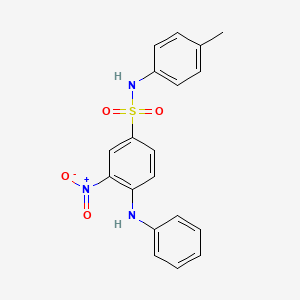

![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
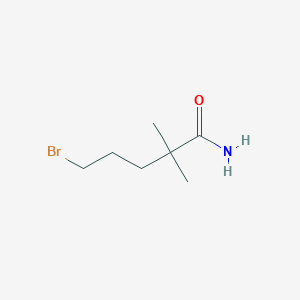

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
